Isofagomine D-Tartrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .

Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .Molecular Structure Analysis

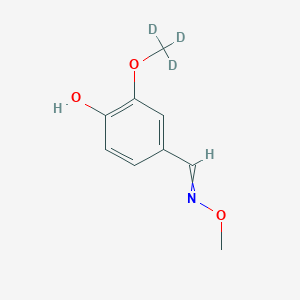

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .科学的研究の応用

Isofagomine D-Tartrate: A Comprehensive Analysis of Scientific Research Applications

Gaucher Disease Treatment: Isofagomine D-Tartrate has been identified as a potential treatment for Gaucher disease, a lysosomal storage disorder characterized by a substantial deficiency of β-glucosidase. It acts as a chemical chaperone, increasing the amount of β-glucosidase by stabilizing and promoting the folding of the enzyme, which is crucial for the breakdown of glucocerebroside into glucose and ceramide .

Parkinsonism Risk Factor: Recent studies have explored the role of Isofagomine D-Tartrate in the context of parkinsonism. The compound’s ability to increase lysosomal β-glucosidase activity may influence the risk factors associated with Parkinson’s disease, providing a new avenue for research into its pathogenesis and potential treatments .

Lysosomal β-Glucosidase Stabilization: As a competitive inhibitor of human lysosomal β-glucosidase, Isofagomine D-Tartrate interacts with the catalytic pocket of the enzyme, acting as a stabilizer. This interaction promotes proper folding and increases enzyme activity, which is beneficial for cells with mutant forms of β-glucosidase .

Enhancement of Mutant Enzyme Activity: Isofagomine D-Tartrate has shown efficacy in increasing lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts. This suggests its potential application in enhancing the activity of other mutant enzymes that may be implicated in various lysosomal storage disorders .

Chemical Chaperone Therapy: The compound’s role as a chemical chaperone offers a therapeutic strategy for diseases caused by misfolded enzymes. By promoting correct folding and stabilization, Isofagomine D-Tartrate can potentially improve enzyme function in several genetic disorders where enzyme misfolding is a contributing factor .

Potential Applications in Neurodegenerative Diseases: Given its impact on lysosomal enzymes, there is potential for Isofagomine D-Tartrate to be used in research into neurodegenerative diseases where lysosomal dysfunction plays a role, such as Alzheimer’s and Huntington’s diseases .

Safety And Hazards

将来の方向性

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

特性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isofagomine D-Tartrate | |

CAS RN |

919364-56-0 |

Source

|

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: Isofagomine D-Tartrate served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)